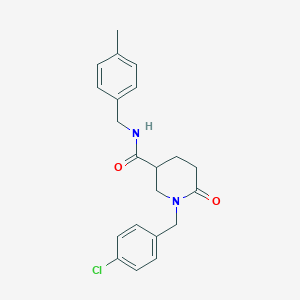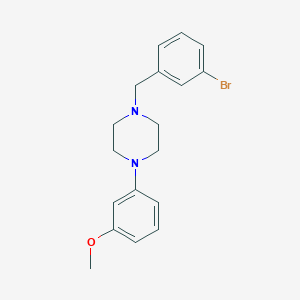![molecular formula C16H31NO B6046306 [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B6046306.png)
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol, also known as TBPB, is a chemical compound that has been widely studied for its potential applications in scientific research. TBPB is a piperidine-based compound that acts as a selective agonist of the TRPV1 ion channel, which is involved in the transmission of pain signals in the body. In
作用機序
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol acts as a selective agonist of the TRPV1 ion channel, which is a non-selective cation channel that is expressed in sensory neurons. Activation of the TRPV1 channel leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that ultimately result in the transmission of pain signals. [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol binds to a specific site on the TRPV1 channel, causing a conformational change that leads to channel activation.
Biochemical and Physiological Effects:
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been shown to have a number of biochemical and physiological effects. In addition to its role in pain signaling, [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been shown to modulate the activity of other ion channels, including the TRPA1 and TRPM8 channels. [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol is its selectivity for the TRPV1 channel. This allows researchers to study the specific effects of TRPV1 activation without the confounding effects of non-specific channel activation. However, one limitation of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol is its relatively short half-life, which can make it difficult to study the long-term effects of TRPV1 activation.
将来の方向性
There are several future directions for research on [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol. One area of interest is the development of new analogs of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol with improved pharmacological properties, including longer half-life and increased selectivity for the TRPV1 channel. Another area of interest is the study of the role of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol in other physiological processes, including inflammation and neurodegenerative diseases. Additionally, the development of new methods for the synthesis of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol and related compounds may further facilitate research in this area.
合成法
The synthesis of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol involves several steps, including the reaction of 4-tert-butylcyclohexanone with piperidine to form 1-(4-tert-butylcyclohexyl)piperidine, which is then converted to the corresponding alcohol using sodium borohydride. The alcohol is then oxidized to form [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol. The synthesis of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been well-documented in the literature, and several modifications to the procedure have been reported to improve the yield and purity of the compound.
科学的研究の応用
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its role in the modulation of pain signaling. [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been shown to selectively activate the TRPV1 channel, which is involved in the transmission of pain signals in the body. This makes [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol a valuable tool for studying the mechanisms of pain signaling and for developing new therapies for pain management.
特性
IUPAC Name |
[1-(4-tert-butylcyclohexyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-16(2,3)13-7-9-14(10-8-13)17-11-5-4-6-15(17)12-18/h13-15,18H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJPFPGNZUVZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Tert-butylcyclohexyl)piperidin-2-yl]methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-hydroxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6046233.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6046234.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6046236.png)
![4,7,7-trimethyl-3-oxo-N-[2-(2-thienyl)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6046242.png)
![7-(3,4-difluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046260.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6046266.png)
![3-chloro-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-thiophenecarboxamide](/img/structure/B6046268.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6046275.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B6046278.png)
![3-(4-chlorophenyl)-5-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6046285.png)
![N-(4-{[4-(2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B6046291.png)
![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-2-phenylethanol](/img/structure/B6046308.png)

